molecular formula C12H12O B078419 1,4-Ethanonaphthalen-2(1H)-one, 3,4-dihydro- CAS No. 13153-76-9

1,4-Ethanonaphthalen-2(1H)-one, 3,4-dihydro-

Cat. No. B078419
CAS RN: 13153-76-9
M. Wt: 172.22 g/mol
InChI Key: JTAWEGXLKGECMT-UHFFFAOYSA-N
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Patent
US08314253B2

Procedure details

To a solution of 5.6 g of tricyclo[6.2.2.02,7]dodeca-2,4,6-trien-9-ol in 30 mL of DCM were added 110 mL of a 15% DMP solution in DCM. After stirring overnight 300 mL of EtOAc/Hept (1:1) were added, the obtained suspension was filtered over a pad of celite and the filtrated was concentrated in vacuo. The residue was treated again with EtOAc/Hept (1:1) and filtered over celite. This procedure was repeated twice to obtain 4.9 g of the desired compound as yellow oil.
Name
tricyclo[6.2.2.02,7]dodeca-2,4,6-trien-9-ol
Quantity
5.6 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]12[CH2:13][CH2:12][CH:8]([CH:9]([OH:11])[CH2:10]1)[C:7]1[C:2]2=[CH:3][CH:4]=[CH:5][CH:6]=1.CCOC(C)=O>C(Cl)Cl>[CH:1]12[CH2:13][CH2:12][CH:8]([C:9](=[O:11])[CH2:10]1)[C:7]1[C:2]2=[CH:3][CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
tricyclo[6.2.2.02,7]dodeca-2,4,6-trien-9-ol
Quantity
5.6 g
Type
reactant
Smiles
C12C3=CC=CC=C3C(C(C1)O)CC2
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
300 mL
Type
reactant
Smiles
CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
FILTRATION
Type
FILTRATION
Details
the obtained suspension was filtered over a pad of celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrated was concentrated in vacuo
ADDITION
Type
ADDITION
Details
The residue was treated again with EtOAc/Hept (1:1)
FILTRATION
Type
FILTRATION
Details
filtered over celite

Outcomes

Product
Name
Type
product
Smiles
C12C3=CC=CC=C3C(C(C1)=O)CC2
Measurements
Type Value Analysis
AMOUNT: MASS 4.9 g
YIELD: CALCULATEDPERCENTYIELD 88.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.